2-Hydroxy4,4-dimethyl-gamma-butyrolactone

Overview

Description

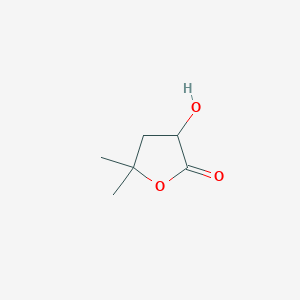

2-Hydroxy4,4-dimethyl-gamma-butyrolactone is an organic compound with the molecular formula C6H10O3. It is a derivative of gamma-butyrolactone, featuring a hydroxyl group and two methyl groups attached to the lactone ring. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy4,4-dimethyl-gamma-butyrolactone can be achieved through several methods. One common approach involves the reaction of 4,4-dimethyl-2-oxetanone with water under acidic conditions to yield the desired product. Another method includes the oxidation of 4,4-dimethyl-2-butanol using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of biocatalysts or genetically engineered microorganisms. These methods offer higher yields and environmentally friendly processes compared to traditional chemical synthesis. For example, the biosynthesis pathway using homoserine as an intermediate stage has been developed for the preparation of this compound .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy4,4-dimethyl-gamma-butyrolactone undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The lactone ring can be reduced to form a diol.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

Oxidation: 4,4-Dimethyl-2-oxobutyric acid or 4,4-dimethyl-2-butanone.

Reduction: 4,4-Dimethyl-1,2-butanediol.

Substitution: 2-Halo-4,4-dimethyl-gamma-butyrolactone.

Scientific Research Applications

2-Hydroxy4,4-dimethyl-gamma-butyrolactone has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of resins, coatings, and adhesives due to its reactive functional groups

Mechanism of Action

The mechanism of action of 2-Hydroxy4,4-dimethyl-gamma-butyrolactone involves its interaction with various molecular targets and pathways. The hydroxyl group and lactone ring enable the compound to participate in hydrogen bonding and nucleophilic reactions. These interactions can modulate enzyme activity, alter metabolic pathways, and affect cellular processes. For example, the compound can inhibit certain enzymes by forming stable complexes with their active sites .

Comparison with Similar Compounds

Similar Compounds

Gamma-butyrolactone (GBL): A simpler lactone with a similar structure but lacking the hydroxyl and methyl groups.

1,4-Butanediol (1,4-BD): A diol that can be converted to gamma-butyrolactone and has similar chemical properties.

Gamma-hydroxybutyrate (GHB): A compound structurally related to gamma-butyrolactone, known for its use as a central nervous system depressant

Uniqueness

2-Hydroxy4,4-dimethyl-gamma-butyrolactone is unique due to the presence of both hydroxyl and methyl groups on the lactone ring. These functional groups enhance its reactivity and make it a valuable intermediate in organic synthesis. Additionally, its specific structural features contribute to its distinct biological and chemical properties compared to other similar compounds.

Biological Activity

2-Hydroxy-4,4-dimethyl-gamma-butyrolactone (HDMBL) is a compound belonging to the family of gamma-butyrolactones (GBLs), which are cyclic esters with various biological activities. This compound has garnered attention due to its potential pharmacological properties and applications in medicinal chemistry.

- Molecular Formula : CHO

- Molecular Weight : 130.14 g/mol

- Structure : The compound features a hydroxyl group and two methyl groups on the gamma-butyrolactone ring, contributing to its unique reactivity and biological interactions.

2-Hydroxy-4,4-dimethyl-gamma-butyrolactone exhibits a range of biological activities primarily through its interaction with neurotransmitter systems and modulation of enzyme activities. It is known to influence:

- GABA Receptors : Similar to other GBLs, HDMBL can act as a GABA(B) receptor agonist, which may lead to sedative effects and potential therapeutic applications in anxiety and sleep disorders .

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which could be beneficial in treating various diseases, including cancer and neurodegenerative disorders .

Pharmacological Effects

Research indicates that HDMBL possesses several pharmacological effects:

- Neuroprotective Properties : Studies suggest that HDMBL may offer neuroprotection by modulating neurotransmitter release and reducing oxidative stress in neuronal cells .

- Anti-inflammatory Activity : The compound has been linked to the modulation of inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases .

Toxicology

Toxicological studies have assessed the safety profile of HDMBL. In animal models, it has been observed that:

- Carcinogenicity : Long-term studies indicate no significant carcinogenic effects when administered at controlled doses .

- Survival Rates : Animal studies show varied survival rates based on dosage, with high doses leading to adverse effects but no increase in tumor incidence .

Table 1: Summary of Biological Activities of 2-Hydroxy-4,4-dimethyl-gamma-butyrolactone

Case Study Example

In a study investigating the neuroprotective effects of various GBLs, including HDMBL, researchers found that treatment with HDMBL led to a significant reduction in neuronal cell death induced by oxidative stress. This suggests its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Future Directions

Given the promising biological activities of 2-Hydroxy-4,4-dimethyl-gamma-butyrolactone, future research should focus on:

- Mechanistic Studies : Further elucidating the precise mechanisms through which HDMBL interacts with biological systems.

- Clinical Trials : Conducting clinical trials to assess its efficacy and safety in humans for conditions such as anxiety disorders and neurodegenerative diseases.

- Synthesis Optimization : Developing more efficient synthetic routes for HDMBL to facilitate its use in pharmaceutical applications.

Properties

IUPAC Name |

3-hydroxy-5,5-dimethyloxolan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-6(2)3-4(7)5(8)9-6/h4,7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQQIPIVZYKEWGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C(=O)O1)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30436595 | |

| Record name | 2-hydroxy4,4-dimethyl-gamma-butyrolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13416-69-8 | |

| Record name | 2-hydroxy4,4-dimethyl-gamma-butyrolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.